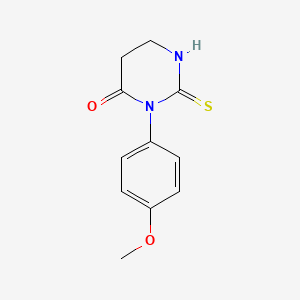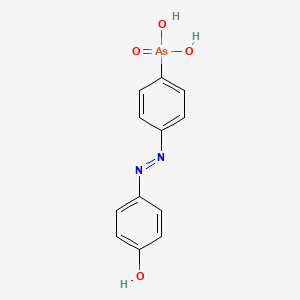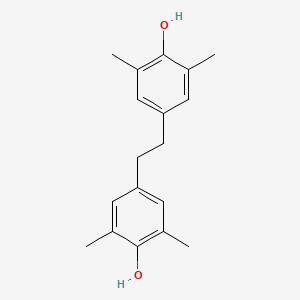
4,4'-Ethane-1,2-diylbis(2,6-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol) is an organic compound with a molecular structure that includes two phenol groups connected by an ethane bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol) typically involves the reaction of 2,6-dimethylphenol with ethylene dibromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity 4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol).
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of the original compound
Aplicaciones Científicas De Investigación
4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Isopropylidenebis(2,6-dimethylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
- 4,4’-Dihydroxybiphenyl
Uniqueness
4,4’-Ethane-1,2-diylbis(2,6-dimethylphenol) is unique due to its ethane bridge connecting the phenol groups, which imparts distinct chemical properties compared to other similar compounds.
Propiedades
Número CAS |
6476-26-2 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
4-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C18H22O2/c1-11-7-15(8-12(2)17(11)19)5-6-16-9-13(3)18(20)14(4)10-16/h7-10,19-20H,5-6H2,1-4H3 |
Clave InChI |
BBABTMGRQYSJIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)CCC2=CC(=C(C(=C2)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


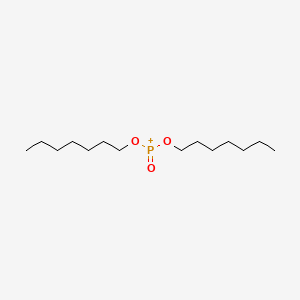
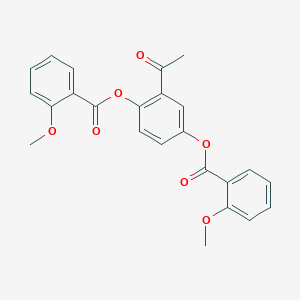

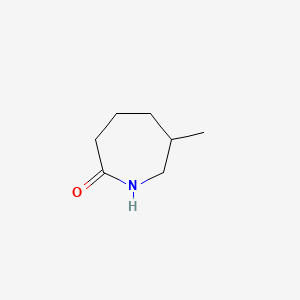
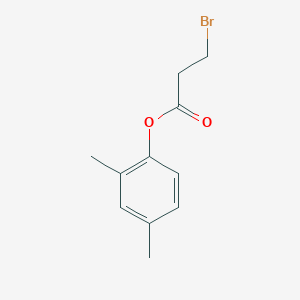
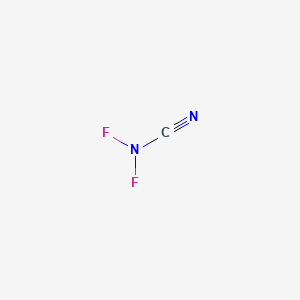




![2-[(Diethylamino)methyl]-4-methylphenyl benzoate](/img/structure/B14733103.png)
